Bienvenue dans la boutique en ligne BenchChem!

Fluprostenol

FP receptor selectivity Prostanoid receptor binding Off-target activity

Fluprostenol (ICI 81008), designated chemically as (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid, is a synthetic, metabolically stable analog of prostaglandin F2α (PGF2α). It functions as a potent and selective agonist at the FP prostanoid receptor.

Molecular Formula C23H29F3O6
Molecular Weight 458.5 g/mol
CAS No. 54276-17-4
Cat. No. B1673476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluprostenol
CAS54276-17-4
Synonymsfluprostenol
fluprostenol monosodium salt
fluprostenol, ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isomer
fluprostenol, ((1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-(+-))-isomer
ICI 81,008
Molecular FormulaC23H29F3O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
InChIKeyWWSWYXNVCBLWNZ-QIZQQNKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluprostenol CAS 54276-17-4: FP Prostaglandin Receptor Agonist for Glaucoma Research and Reproductive Biology


Fluprostenol (ICI 81008), designated chemically as (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid, is a synthetic, metabolically stable analog of prostaglandin F2α (PGF2α) [1]. It functions as a potent and selective agonist at the FP prostanoid receptor [1]. Notably, the optically pure (+)-enantiomer of fluprostenol (travoprost acid) is the active metabolite of the antiglaucoma prodrug travoprost, and the racemic mixture has a long history of use as a luteolytic agent in veterinary medicine [2].

Fluprostenol vs. FP-Class Analogs: Why Structural and Chiral Purity Dictate Experimental Outcomes


While multiple FP-class prostaglandin analogs exist (e.g., latanoprost acid, bimatoprost acid, cloprostenol), generic substitution among them is scientifically unsound due to profound differences in receptor binding selectivity, functional potency across tissue types, and chiral composition [1]. For instance, latanoprost acid and bimatoprost acid exhibit significant cross-reactivity with EP1 and EP3 receptors, which can confound experimental results in systems where multiple prostanoid receptor subtypes are expressed [2]. Furthermore, the racemic mixture of fluprostenol (±-fluprostenol) is approximately half as potent as the optically pure (+)-enantiomer (travoprost acid), meaning that selection between racemic and enantiopure material directly impacts the effective concentration required in an assay . The quantitative evidence below demonstrates that even within the FP agonist class, differences in potency can exceed 100-fold, and selectivity profiles vary substantially, making specific compound selection a critical variable for reproducible research.

Fluprostenol Quantitative Differentiation Evidence: Receptor Selectivity and Functional Potency


FP Receptor Binding Selectivity: Travoprost Acid vs. Latanoprost Acid and Bimatoprost Acid

Travoprost acid, the optically pure (+)-enantiomer of fluprostenol, exhibits the highest FP-receptor selectivity among clinically relevant prostaglandin analogs. In competitive radioligand binding assays using cloned human receptors, travoprost acid displays a Ki of 35 ± 5 nM at the FP receptor, with minimal affinity for other prostanoid receptor subtypes: DP (Ki = 52,000 nM), EP1 (Ki = 9,540 nM), EP3 (Ki = 3,501 nM), EP4 (Ki = 41,000 nM), IP (Ki > 90,000 nM), and TP (Ki = 121,000 nM) [1]. In contrast, latanoprost acid shows significant functional cross-reactivity at the EP1 receptor (EC50 = 119 nM), and bimatoprost acid binds with relatively high affinity to both FP (Ki = 83 nM) and EP1 (Ki = 95 nM) receptors [2]. This difference in receptor selectivity is critical for experiments requiring isolated FP receptor activation without confounding EP1 or EP3 signaling.

FP receptor selectivity Prostanoid receptor binding Off-target activity Glaucoma pharmacology

Functional Potency Across Human Ocular Cell Types: Travoprost Acid vs. Clinically Used Analogs

In phosphoinositide (PI) turnover functional assays, travoprost acid ((S)-fluprostenol) demonstrates consistently superior potency compared to other FP-class prostaglandin analogs across multiple human ocular cell types. In human ciliary muscle (h-CM) cells, travoprost acid exhibits an EC50 of 1.4 ± 0.2 nM, compared to 124 ± 47 nM for latanoprost free acid and 3.8 ± 0.9 nM for bimatoprost free acid [1]. In human trabecular meshwork (h-TM) cells, travoprost acid (EC50 = 3.6 ± 1.3 nM) is approximately 10-fold more potent than latanoprost free acid (EC50 = 35 ± 2 nM) and nearly 8-fold more potent than bimatoprost free acid (EC50 = 28 ± 18 nM) [2]. Notably, the racemic mixture (R/S)-fluprostenol is less potent than the enantiopure travoprost acid across all cell types, confirming the importance of chiral purity for maximum activity [3].

PI turnover assay Human ciliary muscle Human trabecular meshwork EC50 comparison

Ex Vivo Smooth Muscle Contraction Potency: Travoprost Acid vs. FP-Class Analogs in Cat Iris Sphincter

In the cat iris sphincter smooth muscle contraction assay, travoprost acid (EC50 = 0.46 ± 0.13 nM) is approximately 34-fold more potent than racemic (±)-fluprostenol (EC50 = 15.8 ± 2.6 nM) and approximately 65-fold more potent than latanoprost acid (EC50 = 29.9 ± 1.6 nM) [1]. Furthermore, travoprost acid induces a maximum contractile response of 122% ± 2.3% relative to the endogenous agonist PGF2α, which is significantly greater than that induced by all other tested PG compounds (P < 0.001 – P < 0.02) [2]. This indicates that travoprost acid is not only more potent but also exhibits greater efficacy (higher Emax) in this physiologically relevant tissue preparation, likely reflecting superior coupling efficiency to FP receptor-mediated contractile signaling.

Smooth muscle contraction Cat iris sphincter FP receptor functional coupling Ex vivo bioassay

Human Iridial Fibroblast PI Hydrolysis: Fluprostenol vs. Cloprostenol and Latanoprost Acid

In human iridial fibroblast (HIF) cells, which are relevant to understanding iridial hyperpigmentation observed with ocular hypotensive FP agonists, fluprostenol exhibits an EC50 of 5.3 ± 0.6 nM for stimulating phosphoinositide (PI) hydrolysis [1]. This places it intermediate in potency between cloprostenol (EC50 = 2.4 ± 0.5 nM, the most potent FP agonist in this cell type) and latanoprost acid (EC50 = 121 ± 17 nM, approximately 23-fold less potent than fluprostenol) [2]. The native ligand PGF2α is approximately 10-fold less potent than fluprostenol in this assay (EC50 = 54 ± 18 nM) [3]. These data demonstrate that fluprostenol provides a robust PI hydrolysis response in HIF cells while cloprostenol offers even higher potency if maximal sensitivity is required, though cloprostenol may exhibit different selectivity or pharmacokinetic properties in vivo.

Human iridial fibroblasts Phosphoinositide hydrolysis Iridial hyperpigmentation FP receptor signaling

In Vivo Luteolytic Efficacy: Fluprostenol vs. PGF2α in Rodent Pregnancy Termination

Fluprostenol is substantially more potent than the endogenous ligand PGF2α as a luteolytic agent in vivo. In rats, the minimum fully effective dose of fluprostenol required to terminate pregnancy is 270 µg/kg [1]. While a direct quantitative comparator dose for PGF2α under identical conditions is not available from the same study, PGF2α is recognized to require significantly higher doses for similar luteolytic effects, consistent with the ~100-fold difference in receptor binding affinity and functional potency observed in vitro . The enhanced in vivo potency is attributed to both higher FP receptor affinity and resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for PGF2α degradation .

Luteolytic activity Pregnancy termination In vivo efficacy Minimum effective dose

Radioligand Binding in Bovine Corpus Luteum: Travoprost Acid vs. FP-Class Ligands

Using the radioligand [3H]AL-5848 ([3H]-travoprost acid) in bovine corpus luteum membrane preparations, specific binding is inhibited by various FP receptor ligands with the following rank order of Ki values: 16-phenoxyPGF2α (Ki = 17.3 nM) > AL-5848/travoprost acid (Ki = 52.1 nM) > cloprostenol (Ki = 56.8 nM) > 17-phenyl PGF2α (Ki = 87.0 nM) > PGF2α (Ki = 195 nM) > PHXA85/latanoprost acid (Ki = 223 nM) [1]. The high specific binding (84% of total) and excellent correlation with [3H]PGF2α binding pharmacology (r = 0.98, P < 0.0001) validates [3H]AL-5848 as a high-quality radioligand for FP receptor studies [2]. The saturable binding reveals a single class of high-affinity sites with Kd = 33.8 ± 2.9 nM and Bmax = 37.3 ± 3.0 pmol/g wet weight tissue [3].

Radioligand binding Bovine corpus luteum FP receptor pharmacology Ki comparison

Fluprostenol Application Scenarios: Evidence-Driven Selection for FP Receptor Research


Ocular Pharmacology Research Requiring Maximal FP Receptor Selectivity and Potency

For investigators studying FP receptor signaling mechanisms in anterior segment tissues (ciliary muscle, trabecular meshwork, iris sphincter), fluprostenol—specifically the optically pure (+)-enantiomer travoprost acid—offers the highest documented combination of FP receptor selectivity and functional potency among clinically relevant prostaglandin analogs. As demonstrated in Section 3, travoprost acid exhibits a ~272:1 FP/EP1 selectivity ratio, ~89-fold higher potency than latanoprost acid in human ciliary muscle PI turnover assays (EC50 1.4 nM vs. 124 nM), and ~65-fold higher potency than latanoprost acid in cat iris sphincter contraction (EC50 0.46 nM vs. 29.9 nM) [1]. This exceptional potency and selectivity make travoprost acid the preferred tool compound for studies where off-target EP1/EP3 receptor activation could confound interpretation of FP receptor-specific effects, such as investigations of ocular hypotensive mechanisms, iridial hyperpigmentation pathways, or uveoscleral outflow regulation.

FP Receptor Radioligand Binding and Autoradiography Studies

The availability of a tritiated version of travoprost acid ([3H]AL-5848) with documented high specific binding (84% of total), saturable high-affinity interaction (Kd = 33.8 ± 2.9 nM), and excellent pharmacological correlation with [3H]PGF2α binding (r = 0.98) makes the fluprostenol/travoprost acid scaffold particularly valuable for receptor localization and quantification experiments [1]. Researchers can procure unlabeled fluprostenol for competition binding studies or tissue autoradiography, leveraging the extensive validation data that demonstrate specific FP receptor labeling in bovine corpus luteum granulosa cells, human longitudinal ciliary muscle, ciliary process, iris sphincter, and retina [2]. This represents a distinct advantage over compounds like latanoprost acid or bimatoprost acid, for which similarly well-characterized radioligands with comparable FP receptor specificity data are not as extensively documented.

In Vivo Reproductive Biology Studies in Rodent Models

For researchers conducting luteolysis or pregnancy termination studies in rodent models, fluprostenol provides a metabolically stable alternative to PGF2α with substantially enhanced in vivo potency. The documented minimum fully effective dose for pregnancy termination in rats is 270 µg/kg, which is significantly lower than the doses required for PGF2α due to both higher receptor affinity and resistance to 15-PGDH-mediated inactivation [1]. This reduced dose requirement translates to practical experimental advantages including smaller injection volumes, reduced handling stress for animals, lower compound procurement costs per experiment, and potentially reduced non-specific systemic effects. Fluprostenol's established history as a veterinary luteolytic agent further supports its suitability for reproductive cycle synchronization and corpus luteum regression studies in animal models [2].

Human Iridial Fibroblast Signaling Studies

Investigators studying FP receptor-mediated phosphoinositide hydrolysis in human iridial fibroblasts should consider fluprostenol as a robust positive control or primary agonist. In these cells, fluprostenol (EC50 = 5.3 ± 0.6 nM) provides a strong PI hydrolysis signal that is approximately 10-fold more potent than PGF2α (EC50 = 54 ± 18 nM) and 23-fold more potent than latanoprost acid (EC50 = 121 ± 17 nM) [1]. While cloprostenol offers even higher potency (EC50 = 2.4 ± 0.5 nM) in this specific cell type, the choice between fluprostenol and cloprostenol should be guided by the broader experimental context: fluprostenol's extensive selectivity profiling and commercial availability as both racemic and enantiopure material may make it the more versatile choice for multi-assay experimental designs where consistency across different readouts is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluprostenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.